molecular formula C10H7BrN2 B1286401 5-Bromo-2-phenylpyrimidine CAS No. 38696-20-7

5-Bromo-2-phenylpyrimidine

Cat. No. B1286401
CAS RN: 38696-20-7
M. Wt: 235.08 g/mol
InChI Key: ZZKCBZDJCZZPSM-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyrimidine is a brominated pyrimidine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom at the 5-position on the pyrimidine ring makes it a versatile intermediate for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which can lead to a wide range of substituted pyrimidine compounds with potential biological activities .

Synthesis Analysis

The synthesis of brominated pyrimidines, including 5-bromo-2-phenylpyrimidine, often involves halogenation reactions or palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine, a closely related compound, can be used as an intermediate in palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidines . Additionally, the preparation of 5-brominated pyrimidines can be achieved through bromination of pyrimidine precursors .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-phenylpyrimidine and related compounds has been studied using techniques such as X-ray crystallography. These studies provide insights into the regioselectivity of reactions involving bromopyrimidines and the formation of products with specific substitution patterns .

Chemical Reactions Analysis

5-Bromo-2-phenylpyrimidine can undergo various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed C-C coupling reactions. For example, 5-bromopyrimidine can react with bithiophene and its analogues in the presence of a palladium catalyst to yield aryl-substituted pyrimidines . Additionally, the reactivity of bromopyrimidines with ammonia and secondary amines has been investigated, leading to the synthesis of aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenylpyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be characterized by various spectroscopic methods, including NMR and mass spectrometry, which help in confirming the structure of synthesized compounds . The presence of the bromine atom also affects the reactivity of the compound, making it suitable for further functionalization through nucleophilic substitution or coupling reactions .

Scientific Research Applications

1. Thermal Stability and Degradation Studies

5-Bromo-2-phenylpyrimidine and related compounds have been studied for their thermal stability. A study by Irwin and Iqbal (1988) found that the thermal stability of bropirimine (a derivative) is decreased when mixed with certain excipients, leading to the substitution of the bromine atom and formation of 2-amino-6-phenylpyrimidin-4(3H)-one. This reaction is specific to 5-bromo and 5-iodo pyrimidinones, highlighting its unique reactivity under thermal conditions (Irwin & Iqbal, 1988).

2. Reactions with Potassium Amide

Research has shown that 5-Bromo-2-phenylpyrimidine reacts in unique ways with certain chemicals. Kroon and Plas (2010) demonstrated that the reaction of 2-bromo-4-phenylpyrimidine with potassium amide leads to the formation of several compounds, including 2-amino-4-phenylpyrimidine, indicating a complex reaction pathway. This study helps understand the chemical reactivity of such compounds (Kroon & Plas, 2010).

3. Antiviral Activity

Hocková et al. (2003) investigated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at position 5, including derivatives of 5-Bromo-2-phenylpyrimidine, for their antiviral properties. The study found that certain derivatives showed inhibitory activity against retroviruses, indicating potential applications in antiviral research (Hocková et al., 2003).

4. Application in C-C Coupling Reactions

5-Bromo-2-phenylpyrimidine has been utilized in C-C coupling reactions. For instance, Verbitskiy et al. (2013) demonstrated that 5-Bromopyrimidine undergoes palladium-catalyzed aryl–aryl C–C coupling reactions, forming 5-(het)aryl substituted pyrimidines. This showcases its utility in synthetic organic chemistry (Verbitskiy et al., 2013).

5. Use in Efficient Convergent Syntheses

Goodby et al. (1996) described the use of 5-bromo-2-iodopyrimidine, a related compound, in selective palladium-catalysed cross-coupling reactions, offering efficient syntheses of many substituted pyrimidine compounds. This indicates its potential as an intermediate in complex synthetic pathways (Goodby et al., 1996).

6. Synthesis of Metal-Complexing Molecular Rods

Schwab et al. (2002) developed syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines, useful for the preparation of metal-complexing molecular rods. This demonstrates the compound's application in the synthesis of materials with specific electronic or structural properties (Schwab et al., 2002).

Safety and Hazards

The safety data sheet indicates that 5-Bromo-2-phenylpyrimidine is a warning signal word. It is highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-bromo-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCBZDJCZZPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559685
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylpyrimidine

CAS RN

38696-20-7
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 5-bromo-2-iodopyrimidine (Bridge Organics, 10.0 g, 35.1 mmol), benzene boronic acid (Alfa Aesar, 4.25 g, 35.1 mmol), tetrakis(triphenylphosphine)palladium (Strem, 0.405 g, 0.351 mmol), toluene (150 mL), and a 2 M aqueous sodium carbonate solution (35 mL) was stirred at 115° C. (degrees Celsius) under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the mixture was partitioned between chloroform (250 mL) and brine (200 mL). The phases were separated and the organic phase was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give an orange oil (9.1 g). The crude product was purified by flash silica column chromatography. Elution through a 500-g Analogix® flash silica cartridge with 100% hexanes afforded the title intermediate as a white solid (3.15 g, 38% yield). Rf 0.69 with 9:1 v/v hexanes-ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 8.83 (s, 2H), 8.44-8.38 (m, 2H), 7.52-7.46 (m, 3H); MS (APCI+) m/z 236.9 (M+1).
Quantity
10 g
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4.25 g
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reactant
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35 mL
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0.405 g
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150 mL
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Synthesis routes and methods II

Procedure details

To a degassed solution of phenylboronic acid (8.93 g, 73.22 mmol, 1.0 equiv; commercially available), 5-bromo-2-iodo-pyrimidine (20.86 g, 73.22 mmol, 1.0 equiv; commercially available) and tetrakis(triphenylphosphine) palladium(0) (0.85 g, 0.73 mmol, 0.01 equiv) in toluene (180 mL) was added Na2CO3 (15.52 g, 146.45 mmol, 2.0 equiv), dissolved in water (60 mL), and the reaction mixture heated to reflux. After 18 h, tetrakis(triphenylphosphine) palladium(0) (0.42 g, 0.37 mmol, 0.005 equiv) was added and the reaction mixture heated for an additional time period of 24 h. The solvent was removed under reduced pressure and the crude reaction product extracted from a sat. solution of NaCl (200 mL) with ethyl acetate (3×150 mL). The combined organic phases were dried over Na2SO4, concentrated by evaporation under reduced pressure and the crude material purified by silica column chromatography eluting with heptane/ethyl acetate (9:1) to provide 8.60 g (50%) of the title compound.
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0 (± 1) mol
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0 (± 1) mol
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60 mL
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15.52 g
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reactant
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180 mL
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solvent
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0.85 g
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catalyst
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0.42 g
Type
catalyst
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Yield
50%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-iodopyrimidine (285 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), phenylboronic acid (134 mg, 1.1 mmol) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (73 mg, 0.1 mmol) in dioxane (5 mL) was heated to 120° C. for 20 minutes in a microwave. LC/MS analysis of the reaction indicated that the reaction was complete. DCM (10 mL) was added, and the precipitates removed by passing through a plug of celite. The filtrate was concentrated, and the crude residue purified by flash column chromatography, gradient elution (0 to 100%) hexane/ethyl acetate, to afford compound Int-1a as a white solid (201 mg, 86% yield). HPLC-MS tR=1.39 min (UV254 nm); mass calculated for formula C10H7BrN4 233.98, observed LCMS m/z 235.0 (M+H).
Quantity
285 mg
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reactant
Reaction Step One
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637 mg
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reactant
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134 mg
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reactant
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5 mL
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solvent
Reaction Step One
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73 mg
Type
catalyst
Reaction Step One
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Quantity
10 mL
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reactant
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Name
Yield
86%

Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic routes are available for preparing 5-bromo-2-phenylpyrimidine and its derivatives?

A1: 5-Bromo-2-phenylpyrimidine serves as a versatile building block for more complex structures. The research highlights its use in Suzuki cross-coupling reactions to create pyrimidine-containing oligo(arylene)s []. For example, reacting 5-bromo-2-phenylpyrimidine with benzeneboronic acid under Suzuki conditions yields 2,5-diphenylpyrimidine []. Additionally, the research mentions that 5-bromo-2-phenylpyrimidine can be further functionalized via a second Suzuki reaction, demonstrating its utility in building extended conjugated systems [].

Q2: How does the structure of 5-bromo-2-phenylpyrimidine influence its properties and potential applications?

A2: The presence of the bromine atom in 5-bromo-2-phenylpyrimidine allows for its participation in various coupling reactions, making it a valuable precursor for synthesizing diverse pyrimidine derivatives. These derivatives, such as the pyrimidine-fluorene hybrid systems, have potential applications in optoelectronics []. Notably, the planar structure of 5-bromo-2-phenylpyrimidine, confirmed by X-ray crystallography, contributes to the interesting optoelectronic properties observed in its derivatives [].

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